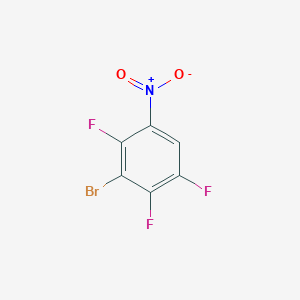

![molecular formula C8H6N4O2 B1441324 6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1269151-56-5](/img/structure/B1441324.png)

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide

説明

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide (6-F-PZP) is an organic compound belonging to the class of pyrazolopyrimidines. It is an important building block in the synthesis of a wide range of organic molecules and has been widely used in the fields of medicinal chemistry, biochemistry, and material science. 6-F-PZP has been extensively studied for its potential applications in the synthesis of biologically active compounds, and its use in medicinal and pharmaceutical research.

科学的研究の応用

-

Fluorescent Molecules for Studying Intracellular Processes

- Field : Bioorganic Chemistry

- Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Method : The PPs are synthesized using a simpler and greener methodology compared to those of BODIPYS . Their photophysical properties are tunable .

- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

-

Antitumor Scaffold

- Field : Medicinal Chemistry

- Application : Pyrazolo[1,5-a]pyrimidines are used as an antitumor scaffold . They possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

-

Anti-Inflammatory Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines, including Pyrazolo[1,5-a]pyrimidines, have been found to have anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Method : Various methods for the synthesis of pyrimidines are described . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

-

Pesticides, Dyes, and Pigments

- Field : Material Science

- Application : Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as pesticides, dyes, and pigments .

- Method : Their synthetic routes have escalated dramatically in the last decades .

- Results : They are known for their significant photophysical properties .

-

Antibacterial Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines, including Pyrazolo[1,5-a]pyrimidines, have been found to have antibacterial effects . They are known to inhibit the growth of certain bacteria .

- Method : Various methods for the synthesis of pyrimidines are described . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the growth of certain bacteria .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced antibacterial activities with minimum toxicity .

-

Organic Light-Emitting Devices

- Field : Material Science

- Application : Pyrazolo[1,5-a]pyrimidines are used in the field of organic light-emitting devices . They have been a major focus of research related to materials science and biological interactions over the past decades .

- Method : Their synthetic routes have escalated dramatically in the last decades . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents .

- Results : A plethora of applications has been proposed by exploiting the beneficial properties of such materials that can raise our standard of living .

特性

IUPAC Name |

6-formylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-7(14)6-2-11-12-3-5(4-13)1-10-8(6)12/h1-4H,(H2,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSNCTFMMWKAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

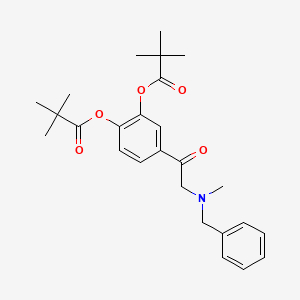

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

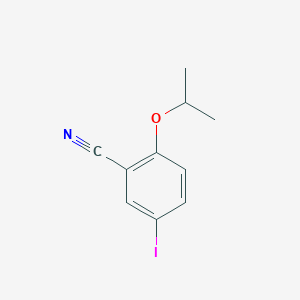

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)

![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)